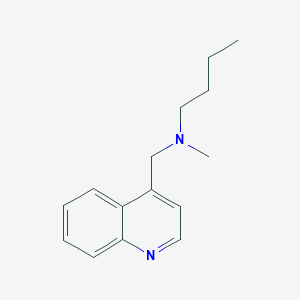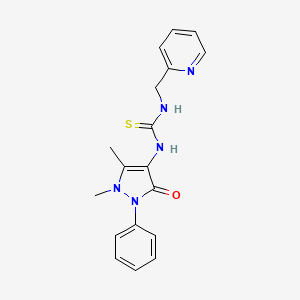![molecular formula C14H22N2O3 B6083708 N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate](/img/structure/B6083708.png)
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate, also known as DMFP, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been studied for its potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are both important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain proteins in the brain that are involved in neuroprotection and cell survival. It has also been shown to increase the levels of certain enzymes that are involved in the breakdown of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are a number of potential future directions for research on N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate. One area of research could be to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate its potential use in the treatment of depression and anxiety disorders. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other neurotransmitters in the brain.
Méthodes De Synthèse
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate is synthesized through a multistep process that involves the reaction of 2-(4-morpholinyl)ethylamine with furfuryl chloride in the presence of a base. This reaction produces the intermediate compound, 2-(4-morpholinyl)propyl furfuryl ether, which is then reacted with dimethyl sulfate to produce N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate.
Applications De Recherche Scientifique
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate has been studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
N,2-dimethyl-N-(2-morpholin-4-ylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11(16-5-8-18-9-6-16)10-15(3)14(17)13-4-7-19-12(13)2/h4,7,11H,5-6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQFVAJBAUNGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC(C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-({1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6083628.png)
![2-phenyl-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083632.png)
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083647.png)
![N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6083651.png)
![1-benzyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6083658.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6083662.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6083678.png)
![2,3-dichloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6083684.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6083699.png)
![2-{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-6-chloro-1H-benzimidazole](/img/structure/B6083707.png)

![N-(4-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6083720.png)

